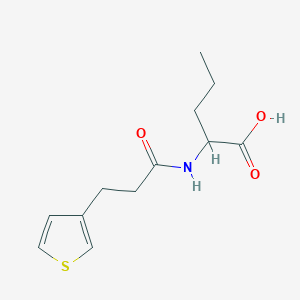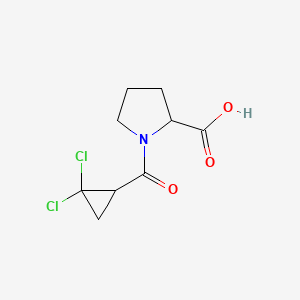![molecular formula C16H17N3O4 B7632435 N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it has been suggested that its therapeutic effects are mediated through the inhibition of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. It has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, it has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, it has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is its high purity and good yield in the synthesis process. It also has a relatively low toxicity profile. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in other fields such as cardiovascular disease, diabetes, and infectious diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves the reaction of 2-amino-5-(oxolan-2-yl)-1,3,4-oxadiazole with 7-methoxy-2-formylbenzofuran in the presence of a suitable base. The product is obtained in good yield and high purity.
Scientific Research Applications
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-20-12-5-2-4-10-8-11(22-14(10)12)9-17-16-19-18-15(23-16)13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBOSDPSBGFUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CNC3=NN=C(O3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
